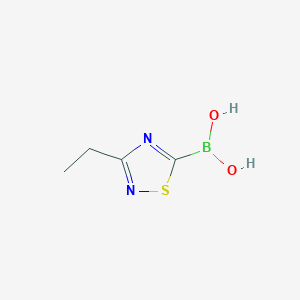
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is an organoboron compound that features a thiadiazole ring substituted with an ethyl group and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3-ethyl-1,2,4-thiadiazole with a boron-containing reagent under suitable conditions. For example, the reaction with boronic acid derivatives or boron trifluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiadiazole ring can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and boronic acid group contribute to its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(3-Phenyl-1,2,4-thiadiazol-5-yl)boronic acid: Contains a phenyl group, offering different chemical properties and applications.
(3-Isopropyl-1,2,4-thiadiazol-5-yl)boronic acid:
Uniqueness
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of the thiadiazole ring and boronic acid group makes it particularly valuable in cross-coupling reactions and as a potential bioactive molecule .
Eigenschaften
CAS-Nummer |
213325-86-1 |
|---|---|
Molekularformel |
C4H7BN2O2S |
Molekulargewicht |
157.99 g/mol |
IUPAC-Name |
(3-ethyl-1,2,4-thiadiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H7BN2O2S/c1-2-3-6-4(5(8)9)10-7-3/h8-9H,2H2,1H3 |
InChI-Schlüssel |
XKEVSLGZUIGHNT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC(=NS1)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
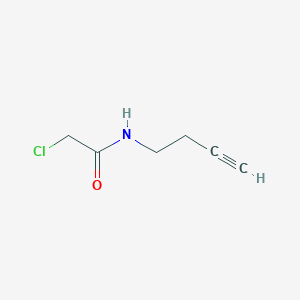
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
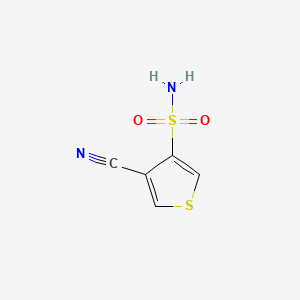
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
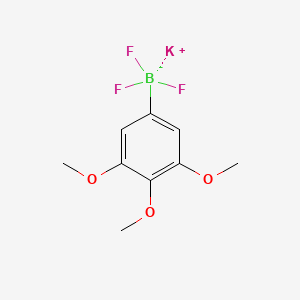
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
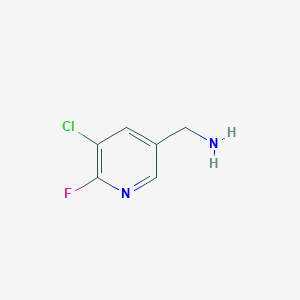

![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
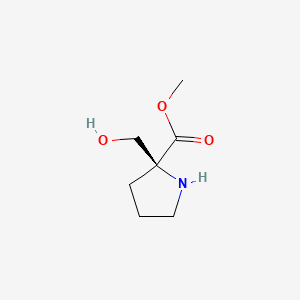
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
